Cas no 107007-95-4 (1-Desmethyl Granisetron (Granisetron Impurity B))

1-Desmethyl Granisetron (Granisetron Impurity B) 化学的及び物理的性質
名前と識別子
-
- Granisetron Related Compound B
- 1-Desmethyl Granisetron (Granisetron Impurity B)
- GRANISETRON IMPURITY B
- 1H-Indazole-3-carboxamide,N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-
- N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
- M-1285
- N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxaMide
- Granisetron EP impurity B
- endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
- N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide
- Granisetron Related Compound B (15 mg) (N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide)
- DB-277166
- J-001687
- CHEMBL943
- GHVQAOGYNZNTIA-UHFFFAOYSA-N
- SCHEMBL2086948
- PD160609
- SCHEMBL12441936
- MFCD00872014
- AKOS030255452
- N-(9-METHYL-9-AZABICYCLO[3.3.1]NON-3-YL)-2H-INDAZOLE-3-CARBOXAMIDE
- DTXSID60564037
- N-{9-METHYL-9-AZABICYCLO[3.3.1]NONAN-3-YL}-1H-INDAZOLE-3-CARBOXAMIDE
- 107007-95-4
-
- MDL: MFCD00872014
- インチ: 1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)
- InChIKey: GHVQAOGYNZNTIA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2=C([H])C([H])=C([H])C([H])=C2N([H])N=1)N([H])C1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])N2C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 298.17900
- どういたいしつりょう: 298.179361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 61
- 互変異性体の数: 7
- ひょうめんでんか: 0
- ぶんしりょう: 298.4g/mol
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 217-219 ºC
- ふってん: 558.1±40.0 °C at 760 mmHg
- フラッシュポイント: 291.3±27.3 °C
- ようかいど: 極微溶性(0.23 g/l)(25ºC)、
- PSA: 61.02000
- LogP: 2.63680
- じょうきあつ: 0.0±1.5 mmHg at 25°C
1-Desmethyl Granisetron (Granisetron Impurity B) セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at room temperature
1-Desmethyl Granisetron (Granisetron Impurity B) 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Desmethyl Granisetron (Granisetron Impurity B) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D292038-10mg |
1-Desmethyl Granisetron (Granisetron Impurity B) |
107007-95-4 | 10mg |
$ 328.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-206162-5 mg |
1-Desmethyl Granisetron (Granisetron Impurity B), |
107007-95-4 | 5mg |
¥2,557.00 | 2023-07-11 | ||
Biosynth | ID21275-10 mg |
1-Desmethyl granisetron |
107007-95-4 | 10mg |
$850.00 | 2023-01-04 | ||
1PlusChem | 1P008XIJ-5mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLC) | 5mg |
$185.00 | 2023-12-26 | |
1PlusChem | 1P008XIJ-1mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLC) | 1mg |
$68.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1241899-10mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLCGC) | 10mg |
$265 | 2025-02-18 | |
eNovation Chemicals LLC | Y1241899-25mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLCGC) | 25mg |
$430 | 2025-02-18 | |
eNovation Chemicals LLC | Y1241899-10mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLCGC) | 10mg |
$265 | 2025-02-26 | |
eNovation Chemicals LLC | Y1241899-25mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLCGC) | 25mg |
$430 | 2025-02-26 | |
eNovation Chemicals LLC | Y1241899-1mg |
GRANISETRON IMPURITY B |
107007-95-4 | 99%(HPLCGC) | 1mg |
$160 | 2024-06-07 |
1-Desmethyl Granisetron (Granisetron Impurity B) 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
1-Desmethyl Granisetron (Granisetron Impurity B)に関する追加情報
Comprehensive Analysis of 1-Desmethyl Granisetron (Granisetron Impurity B, CAS No. 107007-95-4)
1-Desmethyl Granisetron, also known as Granisetron Impurity B (CAS No. 107007-95-4), is a critical intermediate and impurity in the synthesis of the antiemetic drug Granisetron. This compound has garnered significant attention in pharmaceutical research due to its role in quality control and regulatory compliance. With the increasing demand for high-purity active pharmaceutical ingredients (APIs), understanding the properties and applications of 1-Desmethyl Granisetron is essential for researchers and manufacturers alike.
The chemical structure of 1-Desmethyl Granisetron features a modified indazole ring, distinguishing it from the parent compound Granisetron. This structural variation impacts its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in impurity profiling studies. Recent advancements in analytical techniques, such as HPLC and LC-MS, have enabled precise detection and quantification of this impurity, addressing growing concerns about drug safety and efficacy.
In the context of current pharmaceutical trends, the importance of Granisetron Impurity B cannot be overstated. Regulatory agencies like the FDA and EMA have stringent guidelines for impurity thresholds in APIs. Researchers frequently search for "how to control Granisetron impurities" or "1-Desmethyl Granisetron synthesis methods," reflecting the industry's focus on compliance and optimization. This compound's study also aligns with the broader movement toward green chemistry and sustainable manufacturing practices.
From a therapeutic perspective, 1-Desmethyl Granisetron is often discussed in forums exploring "Granisetron side effects" or "antiemetic drug metabolism." While it lacks the primary pharmacological activity of Granisetron, its presence in formulations may influence drug performance. Recent publications have investigated its potential interactions with 5-HT3 receptors, contributing to the ongoing dialogue about personalized medicine and precision dosing.
The synthesis of 1-Desmethyl Granisetron typically involves selective demethylation of Granisetron or de novo construction of its molecular framework. Process chemists increasingly search for "cost-effective Granisetron Impurity B preparation" as pressure mounts to reduce production costs without compromising quality. Innovations in catalytic methods and solvent systems have emerged as key solutions to these challenges.
Analytical characterization of Granisetron Impurity B remains a hot topic in quality assurance circles. Techniques like NMR spectroscopy and mass spectrometry provide crucial data for structural elucidation, while stability studies under various conditions (pH, temperature) help predict its behavior in final dosage forms. These aspects are particularly relevant given current industry emphasis on "pharmaceutical stability testing" and "impurity profiling guidelines."
Looking ahead, research on 1-Desmethyl Granisetron continues to evolve alongside developments in bioanalytical methods and regulatory science. Its study contributes valuable insights into the broader field of pharmaceutical impurities, helping shape best practices for drug development worldwide. As the pharmaceutical industry moves toward more sophisticated quality standards, compounds like Granisetron Impurity B will remain at the forefront of scientific and regulatory discussions.
107007-95-4 (1-Desmethyl Granisetron (Granisetron Impurity B)) 関連製品
- 516445-83-3(N-Tricyclo3.3.1.13,7dec-1-yl-1H-Indazole-3-carboxamide)
- 1396677-95-4(1-(furan-2-yl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol)
- 1697408-96-0(Cyclobutanemethanol, 1-(aminomethyl)-α-ethyl-α-propyl-)
- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)
- 1805908-56-8(Ethyl 2-hydrazinyl-5-methylbenzoate)
- 1807211-21-7(3-Chloromethyl-6-fluoro-2-methoxypyridine)
- 115239-41-3(3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 116430-60-5(Vapreotide Acetate)
- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)

